N-(4-ethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
説明
N-(4-ethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a morpholino ring and an N-(4-ethylphenyl)acetamide side chain. The thiazolo-pyrimidine scaffold is known for its versatility in drug design, particularly in targeting neurological and oxidative stress-related pathways . The morpholino group enhances solubility and bioavailability, while the acetamide moiety may influence receptor binding or enzymatic interactions.
特性
IUPAC Name |
N-(4-ethylphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-2-13-3-5-14(6-4-13)21-15(25)11-24-12-20-17-16(18(24)26)28-19(22-17)23-7-9-27-10-8-23/h3-6,12H,2,7-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKVTDWYHVCMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-ethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thiazolo[4,5-d]pyrimidine core, which is known for its diverse biological activities. The presence of a morpholino group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of similar compounds within the thiazolo[4,5-d]pyrimidine class. For instance, derivatives have been synthesized and evaluated for their efficacy against seizures in animal models. The results indicated that modifications in the phenyl and morpholino groups significantly influenced the anticonvulsant activity. Compounds with higher lipophilicity demonstrated improved central nervous system (CNS) penetration, which is crucial for anticonvulsant effectiveness .
Kinase Inhibition
Another area of investigation involves the inhibition of specific kinases such as GSK3α/β. A related series of thiazoloquinazolines showed promising inhibitory activity against these kinases with IC50 values ranging from 1.10 μM to 7.00 μM . This suggests that N-(4-ethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide may also exhibit similar kinase inhibitory effects, potentially contributing to its therapeutic profile.
The biological activity of this compound may be attributed to several mechanisms:
- Ion Channel Modulation : Compounds with similar structures have been shown to interact with voltage-sensitive sodium channels, which play a critical role in neuronal excitability and seizure propagation .
- Kinase Pathways : The inhibition of kinases like GSK3 can lead to downstream effects that modulate cellular signaling pathways involved in neuroprotection and seizure management .
- Metabolic Stability : The incorporation of fluorine or trifluoromethyl groups in related compounds has been associated with increased metabolic stability and enhanced bioactivity due to the strength of C–F bonds .
Study 1: Anticonvulsant Screening
In one study, several derivatives similar to N-(4-ethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide were subjected to maximal electroshock (MES) tests in mice. The results demonstrated that specific structural modifications led to significant anticonvulsant protection compared to standard treatments like phenytoin .
Study 2: Kinase Inhibition Profile
A library of thiazoloquinazolines was evaluated for their kinase inhibitory activities. The results indicated that bulky substituents on the carboximidamide function enhanced selectivity and potency against GSK3α/β . This finding may imply that similar modifications could enhance the activity of our compound.
類似化合物との比較
Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidine Derivatives
- IDPU (1-(7-imino-3-propyl-2,3-dihydrothiazolo[4,5-d]pyrimidin-6(7H)-yl)urea): Structural Differences: IDPU replaces the morpholino group with a urea moiety and lacks the N-(4-ethylphenyl)acetamide chain. Biological Activity: IDPU demonstrated neuroprotective effects in a 6-OHDA-induced Parkinson’s disease model, reducing dopamine depletion by 40–50% at 10 mg/kg . Key Advantage: The urea group may improve blood-brain barrier penetration, but the absence of morpholino could limit solubility compared to the target compound.
Coumarin-Acetamide Derivatives
- N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide :
- Structural Differences : Features a coumarin core instead of thiazolo-pyrimidine, with an acetamide side chain.
- Biological Activity : Exhibited 2.3-fold higher antioxidant activity than ascorbic acid in DPPH assays, attributed to electron-donating substituents on the coumarin ring .
- Key Disadvantage : The coumarin core may confer phototoxicity risks, unlike the thiazolo-pyrimidine scaffold.
Benzo[b][1,4]oxazin Derivatives
- 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Structural Differences: Contains a benzo-oxazin core linked to a pyrimidine ring, synthesized via Cs2CO3-mediated alkylation . Synthesis Comparison: Similar acetamide alkylation steps but lower yields (~65%) compared to thiazolo-pyrimidine derivatives.
Thiopyrimidine Derivatives
- 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides: Structural Differences: Thiopyrimidine core with sulfur at position 2, synthesized via sodium methylate-mediated alkylation . Biological Activity: Limited data, but sulfur substitution may enhance metabolic stability. Key Advantage: The thioether linkage increases resistance to oxidation compared to the target compound’s morpholino group.
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
